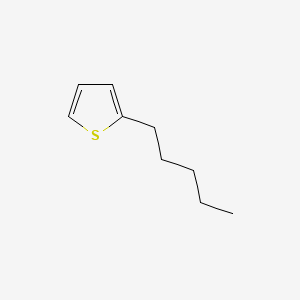

2-Pentylthiophene

Description

Overview of Thiophene (B33073) Chemistry and its Significance in Contemporary Research

Thiophene, a five-membered heterocyclic aromatic compound containing one sulfur atom, stands as a cornerstone in modern synthetic organic chemistry and materials science. Its inherent chemical stability, electronic properties, and remarkable versatility allow for extensive structural modifications, leading to a vast array of derivatives with tailored functionalities. This adaptability has positioned thiophene and its derivatives as crucial components in numerous academic research fields, ranging from medicinal chemistry to advanced materials development. The ability to tune their electronic and optoelectronic properties through strategic functionalization makes them indispensable in the pursuit of novel pharmaceuticals, agrochemicals, and high-performance materials. Consequently, thiophene chemistry remains an active and dynamic area of research, continually yielding innovative solutions and applications. nih.govresearchgate.netderpharmachemica.com

Historical Context of 2-Pentylthiophene Research

The foundational discovery of thiophene dates back to its identification as a contaminant in benzene (B151609) by Victor Meyer. derpharmachemica.com Early research into alkylated thiophenes, including this compound, involved synthetic routes such as the alkylation of lithiothiophene derivatives. uu.nl Beyond its synthetic origins, this compound has also been identified in natural contexts, appearing as a component in Akebia trifoliata and as a metabolite produced by Saccharomyces cerevisiae. nih.gov Its distinct aroma profile has also led to its use and study within the flavor and fragrance industry, contributing fruity and fatty notes. nih.govchemimpex.comchemicalbook.comthegoodscentscompany.commdpi.com This dual presence in both synthetic chemical research and natural occurrences has contributed to its sustained interest over time.

Current Research Landscape and Emerging Trends for this compound

The contemporary research landscape for this compound is largely dominated by its applications in advanced materials and organic electronics. Its derivatives, particularly polymers like poly(3-pentylthiophene) (P3PT), are central to the development of organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netchemimpex.comontosight.aiijsr.netacs.orgresearchgate.netresearchgate.net Research is actively exploring P3PT for its semiconductor properties, including charge mobility and self-assembly into nanostructures, which are critical for device performance. acs.orgresearchgate.net

Emerging trends also include its use as a building block for conductive polymers in flexible electronics and sensor technologies, leveraging its processability and tunable electronic characteristics. chemimpex.comnih.gov Furthermore, sophisticated synthesis methodologies, such as palladium-catalyzed C-H bond arylations, are being developed to create more complex functionalized thiophene structures with enhanced properties for specific applications, including potential uses in liquid crystals. tandfonline.combeilstein-journals.org While this article focuses on materials science applications, the broader family of thiophene derivatives continues to be investigated for potential biological activities, such as antimicrobial and anticancer properties, underscoring the compound class's broad scientific relevance. nih.govsciensage.infonih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-pentylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYVOSGVFSEKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063628 | |

| Record name | Thiophene, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity, fatty aroma with a cranberry note | |

| Record name | 2-Pentylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

96.00 °C. @ 30.00 mm Hg | |

| Record name | 2-Pentylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water; Soluble in hexane and pentane, Soluble (in ethanol) | |

| Record name | 2-Pentylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.942-0.949 | |

| Record name | 2-Pentylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4861-58-9 | |

| Record name | 2-Pentylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4861-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004861589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylbutylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79LOS1ZKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Pentylthiophene and Its Derivatives

Direct Alkylation of Thiophene (B33073) Ring Systems

Direct alkylation involves the introduction of an alkyl group onto the thiophene core, often via organometallic intermediates or catalytic processes.

A direct method for synthesizing 2-alkylthiophenes, including 2-pentylthiophene, involves the lithiation of thiophene followed by reaction with an alkyl halide. Thiophene can be deprotonated by strong organolithium bases, such as n-butyllithium, typically at the more reactive 2-position, to form 2-lithiothiophene uu.nl. This lithiated intermediate then undergoes nucleophilic substitution with 1-pentyl bromide to yield this compound uu.nl. While this method is conceptually straightforward for introducing the pentyl chain, specific yields and optimized reaction conditions for this precise transformation were not detailed in the examined literature snippets.

Catalytic methods offer alternative routes for the direct introduction of alkyl groups onto the thiophene ring, often with improved selectivity and reduced by-product formation.

Boron Trifluoride Catalysis: Boron trifluoride (BF3) and its complexes with ethers, alcohols, or esters have been identified as effective catalysts for the alkylation of thiophene with alkylating agents like alkyl halides or alcohols google.comresearchgate.net. This catalytic system is advantageous as it minimizes the excessive polymerization and condensation often associated with Lewis acid catalysts such as aluminum halides google.comresearchgate.net. Reactions are typically conducted at temperatures ranging from 20 °C to 150 °C, with reaction times decreasing at higher temperatures; for instance, approximately 3 hours at 50 °C has been reported google.com.

Other Catalytic Methods: While less directly applicable to simple pentylation, other catalytic alkylation strategies have been explored. Nickel-catalyzed C-H/C-H cross-dehydrogenative coupling has been developed for synthesizing alkyl-substituted thiophenes, often requiring directing groups on the thiophene substrate nih.gov. Friedel-Crafts alkylation using Lewis acids such as Bi(OTf)3 with alcohols beilstein-journals.org or iron catalysis for tert-butylation of thiophenes rsc.org are also documented, but direct pentylation using these specific catalytic systems with pentyl halides or alcohols is not extensively detailed in the provided results.

Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile suite of methodologies for constructing carbon-carbon bonds, essential for synthesizing functionalized thiophenes like this compound jcu.edu.aunih.govtandfonline.comresearchgate.netresearchgate.netyoutube.com. These reactions typically involve coupling a halogenated thiophene derivative with an organometallic reagent bearing the desired alkyl chain, or vice versa.

A variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Kumada, and Negishi couplings, are widely employed in the synthesis of thiophene-based materials jcu.edu.aunih.govtandfonline.comresearchgate.netorganic-chemistry.org. These methods allow for the efficient introduction of alkyl substituents by coupling a 2-halothiophene with a suitable pentyl organometallic species (e.g., pentyl Grignard, pentylboronic acid, or pentylstannane) or by coupling a 2-metallated thiophene with a pentyl halide jcu.edu.aunih.govtandfonline.comorganic-chemistry.orgwiley-vch.de. These reactions are generally characterized by their compatibility with diverse functional groups jcu.edu.auwiley-vch.de.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the relative stability and low toxicity of organoboron reagents jcu.edu.auorganic-chemistry.org. The coupling typically occurs between an organic halide (or pseudohalide) and an organoboron compound, mediated by a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2) and a base jcu.edu.auorganic-chemistry.org. For thiophene derivatives, temperatures around 50-80 °C are often employed jcu.edu.au. This method has been successfully applied in the synthesis of various thiophene derivatives, including phenylthiophenes and diisopropenylthiophene youtube.comnih.gov.

Stille Coupling: The Stille reaction facilitates the palladium-catalyzed coupling of organostannanes with organic halides or pseudohalides jcu.edu.autandfonline.comorganic-chemistry.orgwiley-vch.de. It is known for its versatility and compatibility with a wide array of functional groups, making it suitable for complex molecule synthesis and polymer preparation tandfonline.comwiley-vch.de. Common palladium catalysts include Pd(PPh3)4 and Pd(OAc)2 nih.govwiley-vch.de. However, the significant toxicity of organotin compounds is a notable drawback jcu.edu.auorganic-chemistry.org.

Strategies for Selective Functionalization of this compound

Once synthesized, this compound can be selectively functionalized at the remaining positions of the thiophene ring (C3, C4, and C5) to create more complex derivatives.

Direct C-H Arylation: Palladium-catalyzed direct C-H bond functionalization offers an atom-economical and efficient route to substituted thiophenes, bypassing the need for pre-functionalized starting materials beilstein-journals.orgacs.orgbeilstein-journals.orgresearchgate.net. Studies have shown that this compound can undergo regioselective arylation, primarily at the C4 position, when reacted with aryl halides or sulfonyl chlorides under palladium catalysis beilstein-journals.orgresearchgate.net. For example, the reaction of this compound with 2-chloro-4-fluorobenzenesulfonyl chloride resulted in the formation of 4-(2-chloro-4-fluorophenyl)-2-pentylthiophene in 78% yield, demonstrating good regioselectivity beilstein-journals.org. This approach offers advantages such as reduced synthetic steps and waste generation compared to traditional cross-coupling methods acs.org.

Metalation-Substitution: Another key strategy for functionalizing thiophenes is through directed metalation, most commonly lithiation, followed by quenching with an electrophile. For 2-substituted thiophenes like this compound, lithiation typically occurs regioselectively at the C5 position due to electronic and steric factors uu.nl. This lithiated intermediate can then react with various electrophiles to introduce substituents at the C5 position, leading to 2-pentyl-5-substituted thiophene derivatives uu.nl.

Synthesis of Substituted this compound Analogues (e.g., 5-Pentylthiophene-2-carbaldehyde)

The introduction of functional groups onto the this compound core allows for the tuning of its electronic and physical properties. A common and important substitution is the addition of an aldehyde group, typically at the 5-position, to yield compounds like 5-pentylthiophene-2-carbaldehyde (B8590321).

One established method for formylating thiophenes is the Vilsmeier-Haack reaction. While direct application to this compound is not explicitly detailed in the provided search results, this reaction is a standard for introducing aldehyde groups onto electron-rich aromatic systems like thiophenes, usually occurring at the alpha-position (C5 in this case) due to the directing effect of the sulfur atom and the existing substituent.

Another approach involves organometallic chemistry. Lithiation of this compound, typically using strong bases like n-butyllithium, followed by quenching with an electrophile such as N,N-dimethylformamide (DMF), is a well-known route to thiophene-2-carbaldehydes. The pentyl group at the 2-position would direct lithiation to the 5-position, leading to the desired 5-pentylthiophene-2-carbaldehyde.

Research has also explored palladium-catalyzed direct arylation reactions. For instance, a study demonstrated the desulfitative arylation of this compound, where a C-H bond was functionalized. In one example, this compound reacted at the C4 position to yield 4-(2-chloro-4-fluorophenyl)-2-pentylthiophene. This highlights the potential for C-H functionalization at various positions on the thiophene ring, which can be extended to introduce other functional groups, including those that can be converted to aldehydes or other desired functionalities. beilstein-journals.org

While direct synthesis of 5-pentylthiophene-2-carbaldehyde is not extensively detailed with specific yields in the provided snippets, the general methods for functionalizing thiophenes are applicable. For example, while focusing on a different thiophene derivative, the synthesis of 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide involves steps like sulfonamide formation and thiophene coupling, indicating multi-step organic reactions are common for substituted thiophenes.

Table 1: General Approaches for Synthesizing Substituted this compound Analogues

| Reaction Type/Method | Key Reagents/Conditions | Typical Product Type | Notes |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Thiophene-2-carbaldehydes | Generally targets the alpha-position (C5) of 2-substituted thiophenes. |

| Lithiation-Formylation | n-BuLi, then DMF | 5-Alkylthiophene-2-carbaldehydes | Requires cryogenic temperatures for lithiation; regioselective at the C5 position. |

| Palladium-Catalyzed C–H Arylation | Pd catalyst, ligand, base, aryl halide/sulfonyl chloride | Arylated 2-pentylthiophenes | Can functionalize specific C-H bonds, offering regioselectivity. beilstein-journals.org |

| Cross-Coupling Reactions | Pd or Ni catalysts, organometallic reagents (e.g., Grignard, organozinc, organotin) | Various substituted thiophenes | Versatile for introducing aryl, alkyl, or other functional groups. nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly important in the synthesis of organic compounds, aiming to reduce environmental impact, improve efficiency, and enhance safety. For this compound and its derivatives, green approaches focus on milder reaction conditions, reduced waste, and the use of more benign solvents and catalysts.

Enzyme-catalyzed polymerization is highlighted as a "green synthesis process" for polythiophenes, offering a simple setting, high yields, and an environmentally friendly route. Horseradish peroxidase (HRP) is cited as a biocatalyst used with hydrogen peroxide (H₂O₂) as an oxidant for synthesizing water-soluble conjugated polythiophenes. mdpi.com While this refers to polymerization, the underlying principles of enzymatic catalysis can be explored for monomer synthesis.

Direct arylation polymerization (DArP) is recognized as an appealing method for preparing π-conjugated materials due to its ability to avoid prefunctionalization steps required in traditional cross-coupling methods. DArP offers advantages in terms of reduced environmental impact and increased sustainability. researchgate.net Research into room-temperature polymerization further enhances cost and energy efficiencies. researchgate.net

Palladium-catalyzed C–H functionalization, as mentioned in section 2.4, can also be considered a greener alternative to traditional cross-coupling reactions (like Suzuki or Stille) that often require pre-functionalized monomers (e.g., organotin or organoboron compounds), thereby reducing synthetic steps and waste. beilstein-journals.orgnih.govresearchgate.net For example, the direct arylation of thiophenes with aryl bromides or sulfonyl chlorides can be achieved with palladium catalysts, leading to more atom-economical syntheses. beilstein-journals.org

The use of solid acid catalysts in the absence of solvent for acylations of thiophenes has also been reported, operating at temperatures below 75°C. This method aims to improve efficiency and reduce environmental burden compared to conventional methods. google.comgoogle.com

Table 2: Green Chemistry Principles Applied to Thiophene Synthesis

| Green Chemistry Principle | Application/Methodology | Benefits |

| Catalysis | Enzyme catalysis (e.g., HRP for polymerization) mdpi.com Palladium or Nickel catalysis for C-H functionalization beilstein-journals.orgnih.govresearchgate.net | Reduced reaction steps, milder conditions, higher selectivity, reduced waste. |

| Solvent Reduction/Elimination | Solvent-free reactions, use of greener solvents (e.g., water, ethanol (B145695) in some enzymatic processes) mdpi.comgoogle.commdpi.com | Reduced VOC emissions, easier product isolation, lower environmental impact. |

| Atom Economy | Direct Arylation Polymerization (DArP) researchgate.net C–H functionalization beilstein-journals.org | Maximizes incorporation of starting materials into the final product, minimizing by-products. |

| Waste Reduction | Avoiding pre-functionalization steps (e.g., halogenation, metallation) researchgate.net | Fewer reaction steps, less hazardous waste generation. |

| Energy Efficiency | Room-temperature polymerization researchgate.net Low-temperature reactions google.comgoogle.com | Reduced energy consumption during synthesis. |

| Renewable Feedstocks | (Not explicitly detailed for this compound in provided snippets, but a general green chemistry goal) | Use of materials derived from renewable resources. |

Compound List

this compound

5-Pentylthiophene-2-carbaldehyde

5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide

Thiophene

2-n-propylthiophene

2-isopropylthiophene

2-n-butylthiophene

2-tert-butylthiophene (B1664577)

2-n-hexylthiophene

3-alkylthiophene

Poly(3-alkylthiophene) (P3AT)

Poly(3-hexylthiophene) (P3HT)

2,2′-Bithiophene-5-carboxaldehyde

Thiophene-2-carbaldehyde

3-Bromothiophene-2-carboxaldehyde

2,5-di(selenophen-2-yl)thiophene-3-carbaldehyde

3'-formyl-2,2':5',2″-terthiophene

(E,E)-2,4-nonadienal

Cysteine

Amadori compound (N-(1-deoxy-D-glucos-1-yl)-L-cysteine)

Perfluorobenzene

Indole

Menthofuran

2-n-butylfuran

Benzofuran

2-(2-chloro-4-fluorophenyl)menthofuran

4-(2-chloro-4-fluorophenyl)-2-pentylthiophene

2-pentyl-5-formyl-3-thienyl

Thieno[3,2-b]thiophene derivatives

Fused thieno-azepine derivatives

Thiophene-2-sulfonamide

Thiophen-2-yl moiety

(3-thienyl)-ethoxy-4-butylsulfonate (TEBS)

Poly[2-(3-thienyl)-ethoxy-4-butylsulfonate] (PTEBS)

Donor–Acceptor Conjugated Polymers

Poly(diketopyrrolopyrrole-alt-oligothiophene)

2-alkylthiophenes

Perfluoroarenes

Aromatic heterocycles

2,2':5',2''-Terthiophene

α-Quarterthiophene

α-Quinquethiophene

α-Sexithiophene

alpha-Septithiophene

α-Octithiophene

3-Methylthiophene

3-Ethylthiophene

3-Propylthiophene

3-Butylthiophene

3-Pentylthiophene

Thiophene-and selenophene-C60 dyads

β-(Styryl)terthiophenes

3'-aminomethyl-2,2':5',2″-terthiophene

Thiophene-2-carboxaldehyde## Synthesis of this compound and its Substituted Analogues: Methodologies and Green Approaches

The chemical compound this compound, an alkyl-substituted thiophene, serves as a valuable building block in organic synthesis, particularly for the development of functional materials, including conjugated polymers used in organic electronics. This article delves into specific synthetic strategies for this compound derivatives and explores the integration of green chemistry principles into these processes.

Synthesis of Substituted this compound Analogues (e.g., 5-Pentylthiophene-2-carbaldehyde)

Functionalizing the this compound core is crucial for tailoring its electronic and physical properties for specific applications. A common and important derivative is 5-pentylthiophene-2-carbaldehyde, which introduces an aldehyde group at the position adjacent to the pentyl substituent.

Traditional methods for introducing aldehyde groups onto thiophene rings include the Vilsmeier-Haack formylation. This reaction typically targets the electron-rich alpha-positions of the thiophene ring, making it suitable for functionalizing the C5 position of this compound.

Organometallic approaches offer another robust route. Lithiation of this compound using strong bases like n-butyllithium, followed by quenching with N,N-dimethylformamide (DMF), is a well-established method for preparing 5-alkylthiophene-2-carbaldehydes. The pentyl group directs lithiation regioselectively to the C5 position.

More advanced synthetic strategies involve palladium-catalyzed direct arylation. Research has demonstrated the ability to functionalize specific C-H bonds on the thiophene ring. For instance, desulfitative arylation of this compound has been used to introduce aryl groups at the C4 position, indicating the potential for regioselective C-H functionalization that can be adapted for the synthesis of various substituted analogues. beilstein-journals.org Cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, catalyzed by palladium or nickel, are also versatile for introducing diverse functional groups onto the thiophene scaffold, often requiring pre-functionalized monomers. nih.gov

Table 1: Key Synthetic Methods for Substituted this compound Analogues

| Reaction Type/Method | Typical Reagents/Conditions | Resulting Functionalization/Product Type | Notes |

| Vilsmeier-Haack Formylation | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | Thiophene-2-carbaldehydes | Primarily targets the C5 position of 2-substituted thiophenes due to electronic directing effects. |

| Lithiation-Formylation | n-Butyllithium (n-BuLi), followed by DMF | 5-Alkylthiophene-2-carbaldehydes | Requires low temperatures for lithiation; offers high regioselectivity at the C5 position. |

| Palladium-Catalyzed C–H Arylation | Palladium catalyst, ligand, base, aryl halide/sulfonyl chloride | Arylated 2-pentylthiophenes | Enables direct functionalization of C-H bonds, offering regioselectivity and potentially fewer synthetic steps. beilstein-journals.org |

| Cross-Coupling Reactions | Palladium or Nickel catalysts, organometallic reagents (e.g., Grignard, organozinc, organotin) | Various substituted thiophenes | Highly versatile for introducing aryl, alkyl, or other functional groups, often requiring pre-functionalized starting materials. nih.gov |

Green Chemistry Approaches in this compound Synthesis

The adoption of green chemistry principles is vital for developing sustainable synthetic routes for this compound and its derivatives. These approaches aim to minimize environmental impact, enhance efficiency, and improve safety.

Enzyme-catalyzed polymerization is recognized as an environmentally friendly process for creating polythiophenes, offering benefits such as simpler reaction setups and high yields. Horseradish peroxidase (HRP) in conjunction with hydrogen peroxide (H₂O₂) has been employed for the synthesis of water-soluble conjugated polythiophenes. mdpi.com While this specific example relates to polymerization, the concept of biocatalysis can be extended to monomer synthesis.

Direct arylation polymerization (DArP) stands out as an attractive method for synthesizing π-conjugated materials. It bypasses the need for pre-functionalization common in traditional cross-coupling reactions, thereby reducing environmental impact and increasing sustainability. researchgate.net Further advancements, such as room-temperature polymerization, enhance energy and cost efficiencies. researchgate.net

Palladium-catalyzed C–H functionalization represents a greener alternative to conventional cross-coupling reactions that often necessitate pre-functionalized monomers, thereby reducing the number of synthetic steps and waste generation. beilstein-journals.orgnih.govresearchgate.net For instance, direct arylation of thiophenes using aryl bromides or sulfonyl chlorides with palladium catalysts promotes more atom-economical syntheses. beilstein-journals.org

The use of solid acid catalysts in solvent-free conditions for acylating thiophenes, conducted at temperatures below 75°C, also contributes to greener synthesis by improving efficiency and reducing the environmental footprint. google.comgoogle.com

Formation Mechanisms in Complex Systems

Role of Cysteine and Hydrogen Sulfide (B99878)

Cysteine, an amino acid rich in sulfur, is a key precursor in the formation of many sulfur-containing aroma compounds during the Maillard reaction. Hydrogen sulfide (H₂S), often derived from the Strecker degradation of cysteine, is a crucial intermediate in the synthesis of thiophenes. Research indicates that this compound is formed through reactions involving hydrogen sulfide and carbonyl compounds, with cysteine acting as the source of sulfur and nitrogen nih.govresearchgate.netepdf.pubntou.edu.twmdpi.com. Specifically, it has been reported that this compound can be generated from the reaction between (E,E)-2,4-nonadienal and H₂S, which itself originates from the Strecker degradation of cysteine nih.govresearchgate.net. Furthermore, lipid breakdown products reacting with hydrogen sulfide or ammonia (B1221849) derived from cysteine are implicated in the formation of compounds like this compound epdf.pubntou.edu.twvdoc.pub. Peptides can also facilitate the formation of heterocyclic compounds, including this compound, as part of Maillard-lipid interactions tandfonline.com.

Influence of Aliphatic Aldehydes (e.g., (E,E)-2,4-nonadienal)

Aliphatic aldehydes, often resulting from lipid oxidation, significantly influence the Maillard reaction pathways and the types of volatile compounds formed. (E,E)-2,4-nonadienal, a polyunsaturated aldehyde, has been specifically linked to the production of this compound nih.govresearchgate.netmdpi.com. Studies investigating the Maillard reaction between cysteine and xylose demonstrate that the presence of aliphatic aldehydes like hexanal, (E)-2-heptenal, and (E,E)-2,4-decadienal can alter the reaction kinetics and product profiles scispace.com. These aldehydes can react with cysteine, competing with sugars and potentially inhibiting the initial condensation reactions between amino acids and reducing sugars scispace.com. The reactivity of these aldehydes, influenced by factors such as unsaturation and steric effects, impacts the formation of intermediates and subsequent aroma compounds researchgate.netscispace.com. For instance, (E,E)-2,4-nonadienal has been identified as a key aroma compound in lipid oxidation and Maillard reaction products mdpi.comresearchgate.netcabidigitallibrary.org.

Carbon Origin Studies using Isotopic Labeling (e.g., [13C6]Glucose)

Isotopic labeling studies are crucial for tracing the origin of carbon atoms in complex reaction products like those formed in the Maillard reaction. In a model system involving [¹³C₆]glucose, cysteine, and (E)-2-nonenal, the isotope ratios of this compound were analyzed mdpi.com. The findings indicated that the proportion of reacted products formed with [¹³C₆]glucose was comparable to that formed with unlabeled glucose in this specific experimental setup mdpi.com. This suggests that while glucose can be a source of carbon in Maillard reactions, the specific pathways leading to this compound in this system might involve other precursors or complex rearrangements where the glucose carbon contribution was not definitively traced or was equally distributed with other unlabeled carbon sources. Thiophene compounds, including 2-alkyl thiophenes like this compound, are generally understood to form from the reaction of hydrogen sulfide with carbonyl compounds, particularly α,β-unsaturated aldehydes mdpi.comashs.org.

Degradation Products and Intermediates

During the complex cascade of the Maillard reaction, various intermediates are formed and subsequently degrade to yield volatile aroma compounds. In systems involving cysteine and sugars, initial intermediates include thiazolidine (B150603) derivatives and Amadori rearrangement products (ARPs) nih.govresearchgate.netscispace.com. Specifically, 2-threityl-4-carboxythiazolidine and the Amadori rearrangement product of cysteine (Cys-Amadori) are identified intermediates scispace.com. These intermediates can undergo further degradation pathways, such as enolization, to produce sulfur-containing flavor compounds, including thiophenes ntou.edu.twscispace.comuga.eduacs.org. The degradation of lipid oxidation products, such as (E)-2-nonenal, can also yield various aldehydes, acids, and alcohols, which may further participate in Maillard reactions or contribute directly to the aroma profile mdpi.com.

Adsorption Mechanisms on Metal Surfaces (e.g., for Corrosion Inhibition)

This compound and other thiophene derivatives have been investigated for their potential as corrosion inhibitors due to their ability to adsorb onto metal surfaces. This adsorption process forms a protective layer that hinders corrosive agents from reaching the metal.

Computational Chemistry Studies of Adsorption (e.g., DFT on Fe4 Cluster)

Computational chemistry, particularly Density Functional Theory (DFT), has been extensively employed to elucidate the adsorption mechanisms of thiophene-based compounds, including this compound, on metal surfaces, often modeled using iron clusters biocrick.comnih.govresearchgate.netresearchgate.net. Studies involving interactions with a tetrahedral Fe₄ cluster have analyzed the adsorption behavior of molecules like this compound (PT), 2-acetylthiophene (B1664040) (AT), 2-formylthiophene (FT), thiophene (Th), 2-methyl-3-thiophenthiol (MTT), and 2-thenylthiol (TT) biocrick.comnih.govresearchgate.netresearchgate.net.

These computational investigations reveal that the adsorption efficiency is significantly influenced by the molecular structure and electronic properties of the thiophene derivatives biocrick.comnih.govresearchgate.netresearchgate.net. Electron donation from the thiophene ring and the sulfur atom to the metal surface is the primary mode of interaction. Natural Bond Orbital (NBO) analysis indicates that electrons are donated from the π and σ orbitals of high-electron-density regions, such as the C-S-C bonds and the C-C bonds within the thiophene ring, as well as from the lone pairs on the sulfur atom, to the Fe₄ cluster biocrick.comnih.govresearchgate.netresearchgate.net. Back-donation of electrons from the iron 3d orbitals to the antibonding orbitals of the thiophene compounds also occurs, particularly in parallel adsorption configurations biocrick.comnih.govresearchgate.netresearchgate.net.

The relative corrosion inhibition efficiencies of these compounds have been predicted based on calculated binding energies and electronic parameters. In several studies, the order of increasing corrosion inhibition efficiency was reported as FT ≈ AT < Th < PT < TT < MTT biocrick.comnih.govresearchgate.netresearchgate.net. This ranking suggests that while this compound exhibits moderate inhibitory properties, substituents like the thiol group in MTT can enhance adsorption and thus improve efficiency. The π-1Fe and π-3Fe interaction configurations generally showed greater stability and dominance over S-1Fe configurations for these thiophene derivatives biocrick.comnih.govresearchgate.netresearchgate.net.

Applications in Academic Research

Organic Electronics and Materials Science

2-Pentylthiophene, and more significantly its polymeric form, poly(3-pentylthiophene) (P3PT), are pivotal in the field of organic electronics. P3PT has been extensively studied for its semiconducting properties, enabling its use in various devices. The ability of P3PT to self-assemble into ordered nanostructures, such as nanowires, further enhances its utility by improving charge transport pathways. acs.orgresearchgate.net

Performance Metrics of Poly(3-pentylthiophene) (P3PT) in Organic Electronics:

| Device Type | Parameter | Value | Source |

| Field-Effect Transistors | Hole Mobility | Up to 0.10 cm2/(V·s) | acs.orgresearchgate.net |

| Solar Cells (P3PT/PC71BM) | Power Conversion Efficiency (PCE) | 3.70% | acs.orgresearchgate.net |

| Solar Cells (P3PT/IC70BA) | Power Conversion Efficiency (PCE) | 5.44% | researchgate.net |

| X-ray Diffraction | Interlayer d100 spacing (lamellar structure) | 1.51 nm | acs.orgresearchgate.net |

| X-ray Diffraction | π-stacking d010 spacing | 0.374 nm | acs.orgresearchgate.net |

These properties make P3PT a promising candidate for applications in flexible electronics, sensors, and energy conversion devices. chemimpex.comnih.gov

Role in Flavor and Fragrance Research

Beyond its advanced material applications, this compound is recognized for its sensory properties. Its characteristic aroma has led to its inclusion in flavor formulations, contributing specific notes to food products. Research in this area focuses on identifying and quantifying such volatile compounds to understand and replicate desirable flavor profiles in various food matrices. nih.govchemimpex.comchemicalbook.comthegoodscentscompany.commdpi.comfemaflavor.orgmdpi.comashs.org

Compound List:

this compound

Poly(3-pentylthiophene) (P3PT)

PC71BM (Fullerene derivative)

IC70BA (Indene-C70 Bisadduct)

2-lithiothiophene

1-pentyl bromide

Advanced Characterization Techniques for 2 Pentylthiophene

Spectroscopic Analysis Methods

Spectroscopy is a fundamental tool for probing the molecular structure of 2-pentylthiophene by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. It provides information on the chemical environment of individual atoms. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed.

¹H NMR: The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring protons. The spectrum, typically run in a solvent like deuterated chloroform (CDCl₃), shows distinct signals for the protons on the thiophene (B33073) ring and the pentyl side chain. nih.gov The aromatic protons on the thiophene ring appear in the downfield region, while the aliphatic protons of the pentyl group are found in the upfield region.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Data recorded on a 400 MHz instrument in CDCl₃ solvent. nih.gov

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Thiophene Ring H | 7.08 - 7.09 | Multiplet |

| Thiophene Ring H | 6.89 - 6.91 | Multiplet |

| Thiophene Ring H | 6.76 - 6.77 | Multiplet |

| -CH₂- (alpha to ring) | 2.79 - 2.83 | Triplet |

| -CH₂- (beta to ring) | 1.64 - 1.71 | Multiplet |

| -CH₂-CH₂- | 1.32 - 1.38 | Multiplet |

| Terminal -CH₃ | 0.87 - 0.92 | Triplet |

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments within the this compound molecule. The carbon atoms of the thiophene ring resonate at lower field (higher ppm) due to their aromaticity, while the carbons of the pentyl chain appear at higher field (lower ppm). nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Data recorded on a 100.40 MHz instrument in CDCl₃ solvent. nih.gov

| Carbon Assignment | Chemical Shift (ppm) |

| Quaternary Thiophene C (C2) | 145.88 |

| Thiophene CH (C5) | 126.63 |

| Thiophene CH (C3) | 123.89 |

| Thiophene CH (C4) | 122.70 |

| -CH₂- (alpha to ring) | 31.50 |

| -CH₂- | 31.33 |

| -CH₂- | 29.91 |

| -CH₂- | 22.43 |

| Terminal -CH₃ | 14.00 |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. chemguide.co.uklibretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (154 g/mol ). nih.govnist.gov The fragmentation of the molecular ion provides characteristic daughter ions. A common fragmentation pathway for alkylthiophenes is the cleavage of the bond beta to the thiophene ring, leading to the formation of a stable thienylmethyl-type cation. libretexts.org For this compound, this results in a prominent base peak at m/z 97. nih.gov This fragment corresponds to the loss of a butyl radical (C₄H₉•). Other significant fragments can also be observed. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This hyphenated technique is ideal for analyzing complex mixtures and confirming the identity of this compound in various samples. foodb.ca

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | 37.54 | [C₉H₁₄S]⁺ (Molecular Ion) |

| 98 | 51.49 | [C₅H₆S]⁺ |

| 97 | 99.99 | [C₅H₅S]⁺ (Base Peak) |

| 99 | 23.72 | [C₅H₇S]⁺ |

| 111 | 16.19 | [C₆H₇S]⁺ |

Data obtained from Electron Ionization (EI) Mass Spectrometry. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H bonds in both the aromatic thiophene ring and the aliphatic pentyl chain, as well as vibrations specific to the thiophene ring structure.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Observed just below 3000 cm⁻¹.

C=C stretching of the thiophene ring: Found in the 1400-1550 cm⁻¹ region. iosrjournals.org

C-S stretching of the thiophene ring: These modes can be observed in the fingerprint region, typically between 600-900 cm⁻¹. iosrjournals.orgresearchgate.net

C-H bending vibrations for the alkyl chain.

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. For substituted thiophenes, Raman spectroscopy can effectively probe the vibrations of the thiophene ring. iosrjournals.org The C=C and C-S stretching vibrations of the thiophene ring are expected to be Raman active. iosrjournals.org For instance, studies on similar molecules like 2-thiophene carboxylic acid show C-C stretching vibrations in the Raman spectrum around 1354-1530 cm⁻¹ and C-S stretching vibrations around 637 cm⁻¹. iosrjournals.org Similar signals would be anticipated for this compound, providing confirmatory structural information.

Chromatographic Techniques

Chromatography is essential for separating this compound from impurities or other components in a mixture, as well as for its quantification.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that depends on factors like the compound's boiling point, polarity, and the nature of the stationary phase. researchgate.netmdpi.com

The retention of this compound can be quantified using the Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkanes. This allows for comparison of results between different GC systems. The RI of this compound will differ significantly on polar and non-polar stationary phases due to its moderate polarity.

Interactive Data Table: Kovats Retention Indices for this compound

| Column Type | Retention Index (RI) |

| Standard Non-polar | 1141 - 1153 |

| Semi-standard Non-polar | 1164 - 1176 |

| Standard Polar | 1437 - 1462 |

Data compiled from various sources. nih.gov

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of this compound. These methods are particularly useful for assessing the purity of the compound and for monitoring its presence in complex mixtures.

Reverse-phase (RP) HPLC is a common method for the analysis of this compound acs.org. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a typical mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid like phosphoric acid acs.org. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is often replaced with a volatile acid such as formic acid acs.org.

The efficiency of the separation can be enhanced by using columns with smaller particle sizes. For instance, columns with 3 µm particles are available for faster UPLC applications, offering improved resolution and shorter analysis times acs.org. A specific example of a column used for this type of separation is the Newcrom R1, which is a reverse-phase column with low silanol activity acs.org. The isocratic elution, where the mobile phase composition remains constant throughout the run, has been optimized for similar thiophenic compounds, with ratios such as 90:10 (v/v) of acetonitrile to water providing a balance between peak resolution and analysis speed ulakbim.gov.tr.

Table 1: HPLC/UPLC Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | acs.org |

| Stationary Phase | Newcrom R1 or similar C18 column | acs.org |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | acs.org |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | acs.org |

| Elution Mode | Isocratic | ulakbim.gov.tr |

| Column Particle Size | 5 µm for HPLC, 3 µm for UPLC applications | acs.orgulakbim.gov.tr |

X-ray Diffraction Studies of this compound-based Materials

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. While this compound is a liquid at room temperature, XRD is crucial for characterizing the solid-state structure of polymers and other crystalline materials derived from it. Polythiophenes, particularly those with alkyl side chains like poly(3-alkylthiophenes) (P3ATs), are semi-crystalline materials, and their degree of crystallinity and crystal structure significantly influence their electronic properties.

XRD patterns of thiophene-based polymers typically show peaks corresponding to two main structural features: the lamellar stacking of the polymer backbones separated by the alkyl side chains, and the π-π stacking distance between adjacent conjugated backbones mdpi.comnist.gov. The interlayer spacing (d) can be calculated using Bragg's Law mdpi.com.

Studies on various thiophene-based copolymers have demonstrated that better structural ordering and crystallinity can be achieved, as evidenced by the appearance of distinct diffraction peaks mdpi.com. For example, in some benzodithiophene-isoindigo copolymers, a halo from the (010) plane due to π-π stacking is observed, along with other diffraction peaks that confirm a better crystalline order mdpi.com. Similarly, investigations into the crystallinity of chemically coupled polythiophene have shown that heat treatment can significantly increase the degree of crystallinity, from approximately 35% in the as-synthesized state to over 50% after annealing dtic.mil.

The microstructure of thin films of polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) has been extensively studied using synchrotron XRD. These studies reveal that PBTTT crystallizes with lamellae of π-stacked polymer chains, and thermal annealing can lead to highly oriented and ordered crystalline domains nist.govnist.gov.

Table 2: Representative X-ray Diffraction Findings for Thiophene-Based Polymers

| Polymer Type | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| Thiophene-based copolymers | Halo from (010) plane | π-π stacking | mdpi.com |

| Polythiophene (annealed) | Increased peak intensity and sharpness | Increased crystallinity and coherence length | dtic.mil |

Electrochemical Characterization (e.g., Oxidation Potential Studies)

Electrochemical characterization methods, such as cyclic voltammetry (CV), are vital for understanding the electronic properties of this compound and its corresponding polymers. These techniques are used to determine key parameters like the oxidation potential, which is the potential at which the material loses electrons. The oxidation potential is directly related to the highest occupied molecular orbital (HOMO) energy level and is a critical factor in the design of electronic devices.

The electrochemical polymerization of thiophene and its derivatives is initiated by the oxidation of the monomer to form a radical cation nih.gov. The ease of this oxidation is influenced by the substituents on the thiophene ring. Electron-donating groups, such as alkyl chains, generally lower the oxidation potential. For instance, the oxidation potential of thiophene is reported to be 2.0 V, while that of 3-methylthiophene is lower, at 1.8 V, due to the electron-donating nature of the methyl group dtic.mil. It is expected that the pentyl group in this compound would similarly lower its oxidation potential compared to unsubstituted thiophene.

Studies on oligo-thiophenes have shown that the oxidation potential decreases as the length of the conjugated chain increases mdpi.com. For example, a terthiophene derivative showed a two-step anodic process at +1.13 V and +1.18 V mdpi.com.

For polythiophenes, cyclic voltammetry reveals the doping and de-doping processes, which correspond to the injection and removal of charge carriers. The potential at which these processes occur provides information about the electronic band structure of the polymer. A finite potential window of high conductivity is a general characteristic of organic conducting polymers, and this region of high conductivity is associated with the potentials at which the polymer is redox active utexas.edu.

Table 3: Oxidation Potentials of Thiophene and Related Compounds

| Compound | Oxidation Potential (V) | Method/Conditions | Reference |

|---|---|---|---|

| Thiophene | 2.0 V | Cyclic Voltammetry | dtic.mil |

| 3-Methylthiophene | 1.8 V | Cyclic Voltammetry | dtic.mil |

| Terthiophene derivative | +1.13 V and +1.18 V | Cyclic Voltammetry in CH₂Cl₂ | mdpi.com |

Polymerization and Material Science Applications of 2 Pentylthiophene

Applications in Organic Electronics and Optoelectronic Devices

Organic Photovoltaics (OPVs) and Solar Cells

2-Pentylthiophene, often in its polymerized form, poly(this compound) (P2PT), has been explored as a component in organic photovoltaic devices. While poly(3-hexylthiophene) (P3HT) is a well-established benchmark, P2PT offers comparable performance. Devices fabricated using P2PT blended with fullerene acceptors like PCBM have demonstrated power conversion efficiencies (PCEs) in the range of 3-5% tandfonline.comresearchgate.net. The pentyl side chain plays a crucial role in influencing the solubility and film morphology of the polymer, which in turn affects critical processes such as charge separation and transport within the solar cell researchgate.net. Further research has shown that P3PT-based solar cells can achieve efficiencies up to 10% when paired with specific acceptors like ZY-4Cl, outperforming similar P3HT-based systems nih.govresearchgate.net. The specific arrangement and crystallinity of P3PT films, influenced by processing conditions, are key to optimizing photovoltaic performance nih.gov.

Organic Field-Effect Transistors (OFETs)

In the realm of organic field-effect transistors (OFETs), this compound-based polymers have shown promise as active semiconductor layers. Studies investigating poly(this compound) report hole mobilities typically ranging from 10⁻³ to 10⁻² cm²/Vs, with on/off current ratios around 10⁵ tandfonline.comresearchgate.net. The length of the alkyl side chain, such as the pentyl group, can influence molecular packing and, consequently, the efficiency of charge transport researchgate.netuni-siegen.de. Regioregular poly(3-pentylthiophene) (P3PT) has demonstrated hole mobilities of up to 0.10 cm²/(V s), with mobility increasing with molecular weight researchgate.netacs.org. These materials are crucial for developing flexible electronics and displays tandfonline.com.

Use as a Building Block in Complex Molecular Architectures

Synthesis of π-Conjugated Oligomers and Polymers

This compound serves as a foundational monomer for synthesizing π-conjugated oligomers and polymers. Techniques such as Kumada coupling or Grignard Metathesis (GRIM) polymerization are employed to produce regioregular poly(this compound) (P2PT) ntu.edu.tw. These polymers exhibit good solubility in organic solvents and possess tunable band gaps, making them suitable for various optoelectronic applications ntu.edu.tw. The controlled synthesis of these materials is essential for tailoring their electronic and optical properties for specific device requirements.

Integration into Supramolecular Assemblies

The pentyl side chain on the thiophene (B33073) ring facilitates self-assembly processes through π-π stacking and van der Waals interactions, leading to the formation of ordered nanostructures. This compound units can be incorporated into more complex molecular architectures, such as block copolymers and dendrimers, to achieve specific self-assembly behaviors and create functional materials researchgate.netderpharmachemica.comtsijournals.com. The solvent quality and temperature play critical roles in directing the supramolecular self-assembly of poly(3-alkylthiophene)s, influencing the morphology of the resulting assemblies acs.orgkuleuven.beacs.org.

Corrosion Inhibition Studies and Mechanisms

This compound has shown significant potential as a corrosion inhibitor, particularly for mild steel in acidic environments. Studies report that it can achieve inhibition efficiencies exceeding 90% at optimal concentrations, attributed to its adsorption onto the metal surface and the formation of a protective film derpharmachemica.comacs.org. The adsorption process typically follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer and indicating that the inhibition mechanism involves physical adsorption derpharmachemica.comresearchgate.net. Thiophene derivatives, in general, are effective inhibitors due to the presence of heteroatoms (sulfur) and π-electron systems, which facilitate adsorption onto metal surfaces researchgate.netderpharmachemica.comnih.gov.

Advanced Material Development (e.g., Conductive Polymers)

As a conductive polymer, poly(this compound) can be synthesized electrochemically or chemically and subsequently doped to achieve electrical conductivity wikipedia.orggoogle.com. The properties of these conductive polymers, including their conductivity and electrochromic behavior, are influenced by factors such as polymerization method and regioregularity researchgate.netresearchgate.netacs.org. Poly(3-alkylthiophene)s, including P3PT, are recognized for their balance of solubility and electrical properties, making them valuable in organic electronic sensing applications mdpi.com. These materials are foundational for developing flexible electronic devices, antistatic coatings, and sensors wikipedia.orgmdpi.com.

Compound Name List:

this compound

Poly(this compound) (P2PT)

Poly(3-hexylthiophene) (P3HT)

Poly(3-pentylthiophene) (P3PT)

Poly(3-butylthiophene) (P3BT)

PCBM (Fullerene acceptor)

ZY-4Cl (Acceptor)

IC₆₀BA (Acceptor)

IC₇₀BA (Acceptor)

Theoretical and Computational Studies of 2 Pentylthiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of molecular systems due to its balance of accuracy and computational efficiency. acs.org It is particularly well-suited for studying the electronic properties and geometries of organic molecules such as 2-pentylthiophene.

DFT calculations are instrumental in determining the optimized molecular geometry and electronic properties of this compound. Using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311+G(d,p), researchers can predict key structural parameters. nih.govmdpi.com For the thiophene (B33073) ring in related molecules, C-S bond lengths are typically calculated to be around 1.73-1.75 Å, while C-C bond lengths within the ring vary from approximately 1.37 Å to 1.45 Å. nih.govmdpi.com The presence of the electron-donating pentyl group at the C2 position is expected to cause minor perturbations in the electron distribution and geometry of the thiophene ring compared to the unsubstituted molecule.

The electronic structure is primarily described by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com For thiophene derivatives, these calculations provide a qualitative understanding of intramolecular charge transfer and the molecule's potential for electron and hole transport. nih.gov

| Parameter | Predicted Value (Å or °) | Reference Compound(s) |

|---|---|---|

| C-S Bond Length | ~1.74 | Thiophene Sulfonamide Derivatives mdpi.com |

| C=C Bond Length | ~1.37 | 2-[(Trimethylsilyl)ethynyl]thiophene nih.gov |

| C-C Bond Length | ~1.42 | 2-[(Trimethylsilyl)ethynyl]thiophene nih.gov |

| C-S-C Bond Angle | ~91.5 | 2-[(Trimethylsilyl)ethynyl]thiophene nih.gov |

| C-C-S Bond Angle | ~110.3 | 2-[(Trimethylsilyl)ethynyl]thiophene nih.gov |

The interaction of thiophene and its derivatives with metal surfaces is a critical area of study, particularly for applications in catalysis, such as hydrodesulfurization, and in molecular electronics. researchgate.netresearchgate.net DFT calculations, often including van der Waals (vdW) corrections, are used to model the adsorption of these molecules on various transition metal surfaces like copper (Cu), platinum (Pt), and rhodium (Rh). researchgate.netbohrium.com

Studies on thiophene show that the most stable adsorption configuration often involves the molecule lying parallel to the metal surface, facilitating interaction between the π-system of the ring and the metal d-orbitals. bohrium.com The adsorption energy, height, and charge transfer between the molecule and the surface are key parameters determined from these simulations. For instance, the adsorption energy of thiophene on a Cu(100) surface can be significantly increased by doping the surface with more reactive metals like Rh, enhancing the interaction. researchgate.net

For this compound, the presence of the pentyl chain would introduce two competing effects:

Steric Hindrance : The alkyl chain may hinder the ability of the thiophene ring to lie perfectly flat on the surface, potentially weakening the interaction.

Electronic Effects : As an electron-donating group, the pentyl chain increases the electron density of the thiophene ring, which could modify the charge transfer dynamics between the molecule and the metal surface.

DFT models can quantify these effects, predicting the most favorable adsorption sites and orientations, and calculating the binding energy, which indicates the strength of the surface interaction.

| System | Functional | Eads (eV) |

|---|---|---|

| Thiophene on Cu(100) | optB86b-vdW | 0.98 researchgate.net |

| Thiophene on Rh-doped Cu(100) | optB86b-vdW | up to 3.55 researchgate.net |

| Thiophene on Pt(100) | optB88-vdW | ~2.0 bohrium.com |

| Thiophene on Pd(100) | optB88-vdW | ~2.2 bohrium.com |

Molecular Dynamics Simulations

While specific MD studies on monomeric this compound are not widely available, the methodology is well-established from research on poly(alkylthiophenes) like poly(3-hexylthiophene) (P3HT). acs.orgrsc.org These studies utilize all-atom force fields, such as the Optimized Potentials for Liquid Simulations (OPLS), to define the potential energy of the system. chemrxiv.org

An MD simulation of this compound would involve:

Defining the initial positions and velocities of all atoms.

Calculating the forces on each atom based on the chosen force field.

Solving Newton's equations of motion to update the positions and velocities over a small time step.

Repeating this process for thousands or millions of steps to generate a trajectory of the molecule's motion over time.

Such simulations can reveal the preferred conformations of the pentyl chain (e.g., extended vs. folded) and the rotational dynamics around the bond connecting the chain to the thiophene ring. Advanced techniques like replica exchange MD can be used to enhance the sampling of the conformational space, providing a more complete picture of the molecule's dynamic behavior. harvard.edu

Quantum Chemical Studies (e.g., ab initio calculations)

Quantum chemical studies, including both DFT and more computationally intensive ab initio methods, are used to calculate fundamental electronic properties that govern chemical reactivity. dovepress.comresearchgate.net

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when a molecule accepts an electron. dovepress.com These properties are fundamental to understanding a molecule's redox behavior and its performance in electronic devices.

Within the framework of Koopman's theorem, IP and EA can be approximated as the negative of the HOMO and LUMO energies, respectively. mdpi.com

IP ≈ -EHOMO

EA ≈ -ELUMO

More accurate values can be obtained using the ΔE method, where the total energies of the neutral, cationic (N+1), and anionic (N-1) species are calculated separately. dovepress.com The adiabatic ionization potential (IPA), for example, represents the energy difference between the optimized ground states of the neutral molecule and its cation. dovepress.com The electron-donating nature of the pentyl group is expected to lower the ionization potential of this compound compared to unsubstituted thiophene, making it easier to oxidize.

Based on the calculated IP and EA, several global reactivity descriptors can be determined, providing a quantitative measure of the molecule's stability and reactivity. ias.ac.inrasayanjournal.co.in

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as: η = (IP - EA) / 2 ≈ (ELUMO - EHOMO) / 2 ias.ac.in A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. ias.ac.in

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it quantifies the extent of chemical reactivity. rasayanjournal.co.in

Electronic Chemical Potential (μ) : Measures the escaping tendency of electrons from a system. μ = -(IP + EA) / 2 ≈ (EHOMO + ELUMO) / 2 mdpi.com

Electrophilicity Index (ω) : A measure of the energy stabilization when a system acquires additional electronic charge. ω = μ² / (2η) mdpi.com

These parameters are invaluable for predicting how this compound will behave in chemical reactions and for comparing its reactivity to other thiophene derivatives. mdpi.com

| Descriptor | Formula (based on IP/EA) | Formula (Koopman's Approx.) |

|---|---|---|

| Ionization Potential (IP) | E(N-1) - E(N) | -EHOMO |

| Electron Affinity (EA) | E(N) - E(N+1) | -ELUMO |

| Chemical Hardness (η) | (IP - EA) / 2 | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / η | 2 / (ELUMO - EHOMO) |

| Chemical Potential (μ) | -(IP + EA) / 2 | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | μ² / (2η) | (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO)) |

Structure-Property Relationship Predictions

Theoretical and computational chemistry serve as powerful tools for predicting the physicochemical properties and biological activities of molecules based on their chemical structure. In the case of this compound, computational studies, particularly those employing Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, provide valuable insights into its behavior. These predictions are crucial for understanding its potential applications and for the rational design of new thiophene derivatives with tailored properties.

While specific comprehensive theoretical studies exclusively on this compound are not extensively detailed in the public domain, the principles derived from studies on analogous substituted thiophenes are applicable. For example, QSAR studies on a series of thiophene analogs have highlighted the dominant role of electronic properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment in modulating their biological activity. nih.govresearchgate.net The introduction of an alkyl substituent like the pentyl group at the 2-position of the thiophene ring is expected to influence the electronic density of the aromatic system, thereby affecting its molecular properties.

Computational models allow for the prediction of a range of properties for this compound. These computed properties provide a theoretical baseline for its characteristics in the absence of extensive experimental data.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 154.27 g/mol | nih.gov |

| XLogP3 | 4.3 | nih.gov |

| Exact Mass | 154.08162162 Da | nih.gov |

This table is interactive. Click on the headers to sort the data.

The XLogP3 value, a computed measure of hydrophobicity, suggests that this compound is a lipophilic compound. nih.gov This is consistent with the presence of the five-carbon pentyl chain. Such predictions are foundational for understanding its potential interactions in biological systems and its solubility characteristics.

Furthermore, theoretical studies on related phenylene-thiophene oligomers demonstrate that increasing the conjugation length can decrease the energy gap and cause a bathochromic shift (a shift to longer wavelengths) in absorption and emission spectra. researchgate.net While this compound itself is not a long conjugated oligomer, the principles of how substituents affect the electronic properties of the thiophene ring are transferable. The electron-donating nature of the alkyl pentyl group can be predicted to have a subtle effect on the electronic structure of the thiophene ring, influencing its reactivity and spectroscopic properties.

Computational studies on other substituted thiophenes also reveal that sterically demanding substituents can induce twisting in the conjugated backbone, which in turn increases the HOMO-LUMO gap and excitation energies. researchgate.net Although a pentyl group is relatively flexible, its conformation can influence the intermolecular interactions and packing in the solid state, which are also predictable through computational modeling. The geometry of the thiophene ring itself is known to be planar, and the addition of the pentyl group is not expected to significantly alter the planarity of the ring. researchgate.net

Advanced Synthetic Strategies and Reactions Involving 2 Pentylthiophene

Catalytic Reactions (e.g., Transition Metal Sulfides for Abiotic Carbon Fixation)

Catalytic reactions are fundamental to the selective synthesis and functionalization of thiophene (B33073) derivatives. Transition metal sulfides, for instance, have been investigated for their catalytic potential in promoting abiotic carbon fixation reactions, such as hydrocarboxylation. carnegiescience.edu While not specific to 2-pentylthiophene, the principles apply to reactions on sulfur-containing heterocyclic compounds. Sulfides of nickel (NiS), cobalt (CoS), and iron (FeS) have shown the ability to mimic steps in enzymatic carbon fixation pathways, suggesting their utility in converting simple carbon sources into more complex organic molecules on a thiophene scaffold. carnegiescience.edu These reactions often proceed on the catalyst's surface, where reactants are adsorbed and transformed.

A more direct example of catalysis involving the thiophene ring is the Friedel-Crafts acylation. The synthesis of 2-acetylthiophene (B1664040) from thiophene and acetic anhydride can be efficiently catalyzed by solid-acid catalysts, such as Hβ zeolite. This heterogeneous catalytic approach offers advantages over traditional Lewis acids like AlCl₃, including easier catalyst recovery and reduced toxic waste. In such reactions, the catalyst's acidic sites activate the acylating agent, facilitating the electrophilic attack on the electron-rich thiophene ring, preferentially at the C2 and C5 positions.

| Reaction Type | Catalyst | Reactants | Product Type | Significance |

|---|---|---|---|---|

| Hydrocarboxylation (Model for Carbon Fixation) | Transition Metal Sulfides (e.g., NiS, CoS) | Alkyl Groups, CO | Carboxylic Acids | Demonstrates catalytic potential of sulfide (B99878) surfaces for C-C bond formation. carnegiescience.edu |

| Friedel-Crafts Acylation | Hβ Zeolite (Solid Acid) | Thiophene, Acetic Anhydride | 2-Acetylthiophene | Provides a reusable and environmentally friendlier alternative to traditional Lewis acids. |

C-H Bond Activation and Functionalization

Carbon-hydrogen (C-H) bond activation is a powerful strategy for the direct functionalization of this compound, avoiding the need for pre-functionalized starting materials. wikipedia.org This approach involves the cleavage of a C-H bond and its replacement with a new C-C or C-heteroatom bond, typically mediated by a transition metal catalyst. wikipedia.org For electron-rich heterocycles like thiophene, direct arylation reactions catalyzed by palladium complexes are particularly effective.

The mechanism for these transformations can proceed through a concerted metallation-deprotonation (CMD) pathway. nih.gov This pathway avoids the formation of highly nucleophilic intermediates, which can be advantageous when working with functionalized substrates. nih.gov The regioselectivity of C-H activation is a significant challenge due to the presence of multiple C-H bonds. In this compound, the C-H bonds at the 5-position are the most electronically favored for electrophilic attack, but steric hindrance from the pentyl group and the choice of catalyst and ligands can influence the outcome. Directing groups, which coordinate to the metal center and position it close to a specific C-H bond, are often employed to achieve high regioselectivity.

| Concept | Description | Common Catalysts | Significance |

|---|---|---|---|

| Direct Arylation | Formation of a C-C bond between a thiophene C-H and an aryl halide. | Palladium(II) complexes, Gold(I) compounds. nih.gov | Atom-economical method for creating biaryl structures. |

| Concerted Metallation-Deprotonation (CMD) | A mechanism where the C-H bond is broken with the assistance of a base in the metal's coordination sphere. nih.gov | Palladium, Rhodium, Ruthenium. | Allows functionalization of electron-rich and electron-deficient systems. |

| Directing Groups | Functional groups on the substrate that coordinate to the catalyst to direct functionalization to a specific C-H bond. | Carbonyls, amides, imides. nih.gov | Enables high regioselectivity in molecules with multiple C-H bonds. |

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govwindows.net This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. For the synthesis of thiophene derivatives, MCRs provide a powerful tool for constructing the thiophene ring itself with various substitutions.

A classic and widely used MCR for synthesizing substituted thiophenes is the Gewald aminothiophene synthesis. researchgate.netsciforum.net This reaction typically involves the condensation of a ketone or aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. sciforum.netimpactfactor.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form a 2-aminothiophene derivative. This method allows for the one-pot synthesis of highly functionalized thiophenes, which can serve as versatile intermediates for further chemical modifications.

| Component 1 | Component 2 | Component 3 | Catalyst/Reagent | Product |

|---|---|---|---|---|